Cyclohexanebutanoic acid, zinc salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a white crystalline powder that is soluble in water and organic solvents

准备方法

Synthetic Routes and Reaction Conditions: Cyclohexanebutanoic acid, zinc salt can be synthesized through the reaction of cyclohexanebutanoic acid with zinc oxide or zinc carbonate. The reaction typically involves dissolving cyclohexanebutanoic acid in an appropriate solvent, such as ethanol, and then adding zinc oxide or zinc carbonate. The mixture is heated under reflux conditions until the reaction is complete. The resulting product is then filtered, washed, and dried to obtain the pure zinc salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and more efficient purification techniques. The process generally follows the same principles as the laboratory synthesis but is optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

化学反应分析

Types of Reactions: Cyclohexanebutanoic acid, zinc salt undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form the corresponding zinc salt and water.

Complexation: Forms complexes with other metal ions or organic ligands.

Decomposition: Undergoes thermal decomposition to yield zinc oxide and organic by-products.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used in neutralization reactions.

Ligands: Organic ligands such as ethylenediamine or bipyridine can be used in complexation reactions.

Thermal Conditions: Decomposition typically occurs at elevated temperatures, often above 200°C.

Major Products Formed:

Neutralization: Zinc chloride, zinc sulfate, or zinc nitrate, depending on the acid used.

Complexation: Various zinc-ligand complexes.

Decomposition: Zinc oxide and organic fragments.

科学研究应用

Corrosion Inhibition

One of the primary applications of cyclohexanebutanoic acid, zinc salt is in the field of corrosion prevention. Zinc salts are widely recognized for their ability to inhibit corrosion in various materials, particularly metals. The compound's efficacy as a corrosion inhibitor is attributed to its formation of protective films on metal surfaces.

- Mechanism : The zinc ions from the salt interact with the metal surface to form a barrier that prevents moisture and corrosive agents from penetrating. This property is particularly beneficial in aqueous coating systems and air-drying alkyd resins .

- Research Findings : Studies have shown that formulations containing zinc cyclohexanebutanoic acid exhibit superior corrosion resistance compared to other traditional inhibitors. For instance, it has been found effective in reducing rust formation on steel substrates when incorporated into paint formulations .

Catalytic Applications

This compound also plays a role as a catalyst in various chemical reactions:

Environmental and Health Considerations

While this compound has beneficial applications, it is essential to consider its environmental and health impacts:

- Toxicological Profile : The compound may cause irritation to the eyes and skin upon contact. Inhalation or ingestion can lead to respiratory and gastrointestinal discomfort . The toxicological properties have not been fully investigated, highlighting the need for caution during handling.

- Regulatory Status : It is subject to various regulatory frameworks due to its classification as a zinc compound. This includes reporting requirements under SARA Title III and environmental assessments under CEPA 1999 .

Case Studies

Several case studies illustrate the effectiveness of this compound in practical applications:

- Case Study 1: Corrosion Resistance in Coatings : A study evaluated the performance of coatings containing zinc cyclohexanebutanoic acid on steel structures exposed to marine environments. Results indicated a significant reduction in corrosion rates compared to control samples without the additive.

- Case Study 2: Industrial Application in Paints : Another investigation focused on the incorporation of this zinc salt into industrial paint formulations. The findings demonstrated enhanced durability and longevity of the paint under adverse weather conditions, underscoring its practical utility in protective coatings.

作用机制

The mechanism of action of cyclohexanebutanoic acid, zinc salt primarily involves the release of zinc ions (Zn2+). Zinc ions play crucial roles in various biological processes, including:

Catalytic Activity: Zinc acts as a cofactor for numerous enzymes, facilitating catalytic reactions.

Structural Role: Zinc stabilizes the structure of proteins and nucleic acids.

Regulatory Functions: Zinc ions are involved in signal transduction pathways and gene expression regulation.

相似化合物的比较

Cyclohexanebutanoic acid, zinc salt can be compared with other zinc salts, such as:

- Zinc oxide (ZnO)

- Zinc sulfate (ZnSO4)

- Zinc chloride (ZnCl2)

- Zinc nitrate (Zn(NO3)2)

Uniqueness:

- Solubility: this compound is more soluble in organic solvents compared to zinc oxide and zinc sulfate.

- Complexation Ability: It forms stable complexes with a variety of ligands, making it useful in coordination chemistry .

- Biocompatibility: Exhibits lower toxicity and better biocompatibility compared to some other zinc salts, making it suitable for biomedical applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, including solubility, complexation ability, and biocompatibility, make it a valuable material for research and application.

生物活性

Cyclohexanebutanoic acid, zinc salt, also known as zinc cyclohexanebutyrate dihydrate, is an organometallic compound with significant biological activity. This article explores its synthesis, biological mechanisms, potential therapeutic applications, and relevant case studies.

Overview of the Compound

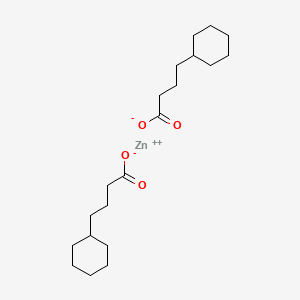

- Chemical Formula : [C6H11(CH2)3CO2]2Zn⋅2H2O

- Physical Properties : It appears as a white powder, is insoluble in water, and has a melting point of 77-80°C.

Synthesis

Zinc cyclohexanebutyrate dihydrate can be synthesized through the reaction of zinc acetate dihydrate with cyclohexanebutanoic acid in ethanol under controlled conditions. This method ensures high purity and yield through multiple purification steps .

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Catalytic Role : It acts as a catalyst in organic synthesis, facilitating chemical reactions by lowering activation energy.

- Structural Role : The compound can influence the structure and function of proteins and other biomolecules.

- Regulatory Role : Zinc ions released from the compound can regulate biochemical processes including enzyme activity and gene expression .

Biological Activity

Research indicates that zinc cyclohexanebutyrate exhibits several biological activities:

- Antioxidant Properties : It has been shown to reduce oxidative stress by scavenging free radicals.

- Neuroprotective Effects : Studies suggest that it may protect neurons from excitotoxic damage, similar to findings with other zinc compounds .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Neuroprotective Effects

A study investigated the neuroprotective effects of zinc cyclohexanebutyrate in a model of excitotoxicity induced by kainic acid. Results indicated that pre-treatment with the compound significantly reduced neuronal damage and improved behavioral outcomes in treated animals. This suggests its potential utility in neurodegenerative diseases .

Antioxidant Activity

In vitro experiments demonstrated that zinc cyclohexanebutyrate effectively reduced lipid peroxidation in brain homogenates exposed to oxidative stress. The compound's ability to mitigate oxidative damage highlights its potential as a therapeutic agent for oxidative stress-related disorders .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Zinc Acetate | Antimicrobial, anti-inflammatory | Commonly used in dietary supplements |

| Zinc Citrate | Immune support | Primarily used in dental care products |

| Zinc Gluconate | Immune modulation | Widely used in pharmaceuticals |

| Zinc Cyclohexanebutyrate | Antioxidant, neuroprotective | Unique structure enhancing reactivity |

属性

CAS 编号 |

38582-18-2 |

|---|---|

分子式 |

C10H18O2Zn |

分子量 |

235.6 g/mol |

IUPAC 名称 |

4-cyclohexylbutanoic acid;zinc |

InChI |

InChI=1S/C10H18O2.Zn/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |

InChI 键 |

NTBVHGFYGRTHQM-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Zn+2] |

规范 SMILES |

C1CCC(CC1)CCCC(=O)O.[Zn] |

Key on ui other cas no. |

38582-18-2 |

相关CAS编号 |

4441-63-8 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。